molecular formula C16H22F2N4O5S B6486738 N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide CAS No. 868983-40-8

N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide

Cat. No.: B6486738
CAS No.: 868983-40-8
M. Wt: 420.4 g/mol
InChI Key: RUUSUVALIFEOJS-UHFFFAOYSA-N
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Description

N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide is a useful research compound. Its molecular formula is C16H22F2N4O5S and its molecular weight is 420.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 420.12789731 g/mol and the complexity rating of the compound is 658. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-[2-(dimethylamino)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F2N4O5S/c1-21(2)6-5-19-15(23)16(24)20-10-14-22(7-8-27-14)28(25,26)13-9-11(17)3-4-12(13)18/h3-4,9,14H,5-8,10H2,1-2H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUSUVALIFEOJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F2N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and therapeutic potential based on diverse research findings.

Chemical Structure

The compound can be structurally represented as follows:

C15H20F2N4O2S\text{C}_{15}\text{H}_{20}\text{F}_2\text{N}_4\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. The presence of the oxazolidine ring suggests potential antibiotic properties, while the sulfonyl group may enhance its binding affinity to target proteins.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, research on benzimidazole derivatives has shown that certain compounds can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with high efficacy. The mechanism often involves the induction of oxidative stress leading to apoptosis in tumor cells .

Table 1: Comparison of Anticancer Activities

CompoundCell Line% Inhibition
Compound AMCF-795%
Compound BA54977%
This compoundTBDTBD

Mechanisms Leading to Cytotoxicity

The cytotoxic effects are often linked to the following mechanisms:

  • Reactive Oxygen Species (ROS) Production : Increased ROS levels lead to cellular damage and apoptosis.
  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cell proliferation and survival.

Case Studies

  • Study on Oxazolidine Derivatives : A study evaluated various oxazolidine derivatives for their cytotoxic effects against different cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced their anticancer activity.
    • Findings : Compounds with electron-withdrawing groups showed enhanced activity due to better interaction with cellular targets.
  • Flavonyl Derivatives : Research on flavonyl compounds demonstrated their ability to inhibit aldose reductase and enhance insulin secretion in pancreatic cells. This suggests a potential role in managing diabetes alongside anticancer properties .

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